Trimidox (hydrochloride)
Overview
Description
Trimidox (hydrochloride) is a ribonucleotide reductase inhibitor with significant antileukemic activities. It is known for its ability to inhibit the growth of human promyelocytic leukemia HL-60 cells . The compound is used primarily in scientific research and has shown potential in cancer chemotherapy due to its specific inhibitory effects on ribonucleotide reductase .
Mechanism of Action
Target of Action
Trimidox (hydrochloride) is a specific inhibitor of ribonucleotide reductase . Ribonucleotide reductase is the rate-limiting enzyme for de novo DNA synthesis and is linked with proliferation and malignant transformation . It is a common target for cancer chemotherapy .
Mode of Action
Trimidox inhibits the activity of ribonucleotide reductase in extracts of L1210 cells . This inhibition results in a decrease in enzyme activity, thereby affecting the synthesis of DNA .
Biochemical Pathways
The primary biochemical pathway affected by Trimidox is the de novo DNA synthesis pathway . By inhibiting ribonucleotide reductase, Trimidox disrupts this pathway, affecting the proliferation and malignant transformation of cells .
Pharmacokinetics
The compound’s ability to inhibit ribonucleotide reductase suggests that it may have good bioavailability and can effectively reach its target within cells .
Result of Action
The inhibition of ribonucleotide reductase by Trimidox leads to a decrease in the activity of this enzyme, which in turn affects the synthesis of DNA . This can lead to the inhibition of cell proliferation and malignant transformation . In addition, Trimidox has been shown to induce apoptosis in several human leukemia cell lines .
Biochemical Analysis
Biochemical Properties
Trimidox (hydrochloride) interacts with ribonucleotide reductase, reducing its activity by 50% at a concentration of 5 μM . This interaction inhibits the enzyme, which is essential for de novo DNA synthesis .
Cellular Effects
Trimidox (hydrochloride) has been shown to be cytotoxic to L1210 cells, with an IC50 value of 7.5 μM . It influences cell function by inhibiting ribonucleotide reductase, thereby affecting DNA synthesis and cell proliferation .
Molecular Mechanism
The molecular mechanism of Trimidox (hydrochloride) involves binding to and inhibiting ribonucleotide reductase . This inhibition disrupts DNA synthesis, leading to cell growth inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Trimidox (hydrochloride) has been shown to reduce the activity of ribonucleotide reductase in L1210 cells over time
Dosage Effects in Animal Models
In mice bearing intraperitoneally transplanted L1210 leukemia, Trimidox (hydrochloride) significantly increased the life span in a dose-dependent way
Metabolic Pathways
Trimidox (hydrochloride) is involved in the metabolic pathway of DNA synthesis, where it interacts with ribonucleotide reductase . The inhibition of this enzyme affects the metabolic flux of DNA synthesis .
Subcellular Localization
Given its role in inhibiting ribonucleotide reductase, it is likely to be found in the cytoplasm where this enzyme is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimidox (hydrochloride) can be synthesized through various chemical reactions. One common method involves the reaction of N,3,4,5-tetrahydroxy-benzenecarboximidamide with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of Trimidox (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Trimidox (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Trimidox (hydrochloride) .
Scientific Research Applications
Trimidox (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in cell biology research to study its effects on cell growth and apoptosis.
Medicine: Investigated for its potential in cancer chemotherapy, particularly in treating leukemia.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Trimidox (hydrochloride) is unique in its specific inhibition of ribonucleotide reductase. Similar compounds include:
Tiazofurin: Another ribonucleotide reductase inhibitor with antileukemic properties.
Gemcitabine: A nucleoside analog used in chemotherapy that also targets ribonucleotide reductase.
Hydroxyurea: A well-known ribonucleotide reductase inhibitor used in cancer treatment.
Trimidox (hydrochloride) stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNXSNOQYLIRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95933-75-8 | |
Record name | Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95933-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.